molecular formula C19H26N4O4 B2772136 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 942012-42-2

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2772136
CAS No.: 942012-42-2
M. Wt: 374.441
InChI Key: AQIAFVXEPLCYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide (CAS 942012-42-2) is a high-purity organic compound with a complex molecular structure that integrates both pyrrolidone and morpholine heterocyclic systems linked by a diamide group . This specific architecture, featuring multiple hydrogen bond donors and acceptors, is often associated with selective target binding in medicinal chemistry, suggesting its potential as a key intermediate in pharmaceutical research and development . The compound has a molecular formula of C19H26N4O4 and a molecular weight of 374.43 g/mol . It is offered with a guaranteed purity of 90% or higher and is available for purchase in quantities ranging from 1mg to 100mg . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-14-4-5-15(13-16(14)23-7-2-3-17(23)24)21-19(26)18(25)20-6-8-22-9-11-27-12-10-22/h4-5,13H,2-3,6-12H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIAFVXEPLCYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of the pyrrolidinone and morpholine rings, followed by their coupling with an oxalamide group. Common synthetic routes may involve:

    Formation of Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Morpholine Ring: This can be synthesized via the reaction of diethanolamine with appropriate reagents.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and morpholine rings with an oxalamide group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methylphenyl)-N2-(2-morpholinoethyl)oxalamide
  • N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide

Uniqueness

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to the presence of both the pyrrolidinone and morpholine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrrolidine ring contributing to its biological interactions.
  • A morpholine moiety which enhances solubility and bioavailability.
  • An ethanediamide backbone which is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance:

  • In vitro studies demonstrated that derivatives of similar compounds exhibited significant inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds ranged from 2.52 µM to 24.74 µM, indicating promising potency compared to standard chemotherapeutics like 5-Fluorouracil and Tamoxifen .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit thymidylate synthase, a key enzyme in DNA synthesis, thereby limiting cancer cell proliferation.
  • Apoptosis Induction: Studies indicate that certain derivatives can induce apoptosis in cancer cells by modulating Bcl-2 expression levels, leading to increased cell death rates in treated populations .

Case Studies

  • Study on Anticancer Activity:
    • Researchers synthesized a series of compounds related to this compound and evaluated their cytotoxicity against various cancer cell lines.
    • Compound derivatives showed a marked reduction in cell viability with IC50 values significantly lower than those of traditional chemotherapeutics.
  • Mechanistic Insights:
    • Investigations into the mechanism revealed that these compounds could effectively bind to specific receptors or enzymes, altering their activity and leading to downstream effects such as apoptosis and cell cycle arrest.

Comparative Analysis

Compound NameIC50 (µM)TargetBiological Activity
This compoundTBDThymidylate SynthaseAnticancer
Tamoxifen5.12Estrogen ReceptorAnticancer
5-Fluorouracil24.74Thymidylate SynthaseAnticancer

Q & A

Q. Key Optimization Table :

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF or CH₂Cl₂High solubility
CatalystHATU (1.2 equiv)>80% coupling efficiency
Reaction Time12–24 hoursMinimizes decomposition

Which spectroscopic and chromatographic methods are most effective for characterizing the molecular structure of this compound?

Q. Basic

  • 1H/13C NMR : Assign peaks using CDCl₃ or DMSO-d₆. Key signals include:
    • Pyrrolidinone carbonyl (δ ~170 ppm in 13C NMR) .
    • Morpholine protons (δ 3.5–3.7 ppm in 1H NMR) .
  • Mass Spectrometry (ESI/APCI+) : Confirm molecular weight (e.g., [M+H]+ and [M+Na]+ adducts) .
  • HPLC : Use C18 columns with UV detection (λ ~254 nm) to assess purity (>95%) .

How can computational methods like quantum chemical calculations be integrated with experimental data to predict and optimize reaction pathways for derivatives?

Q. Advanced

  • Reaction Path Search : Employ density functional theory (DFT) to model transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility and reaction kinetics .
  • Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to prioritize viable synthetic routes .

Case Study : ICReDD’s hybrid approach combines quantum mechanics/molecular mechanics (QM/MM) simulations with high-throughput screening to identify optimal conditions for amide couplings, reducing development time by 40% .

What strategies are recommended for resolving contradictions in biological activity data between this compound and its structural analogs?

Q. Advanced

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities against target proteins .
  • Structural Analysis : Perform X-ray crystallography (via SHELX refinement) to compare binding modes of analogs with divergent activities .
  • Meta-Analysis : Cross-reference bioactivity data from public databases (e.g., ChEMBL) to identify structure-activity relationships (SAR) influenced by substituents like fluorophenyl or morpholine groups .

How can SHELX programs be applied in the crystallographic analysis of this compound, and what challenges might arise during refinement?

Q. Advanced

  • Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Key steps include:
    • Data scaling and absorption correction (SADABS) .
    • Twinning detection (e.g., using Hooft statistics) for non-merohedral twins .
  • Challenges :
    • Low-Resolution Data : Apply restraints for bond lengths/angles to stabilize refinement .
    • Disorder : Model alternative conformations for flexible moieties (e.g., morpholine ring) .

Example : A similar compound (CAS 19262-68-1) required 10% disorder modeling in the benzodioxole group during SHELXL refinement .

What are the key functional groups in this compound that influence its reactivity and potential pharmacological activity?

Q. Basic

  • Morpholine : Enhances solubility and participates in hydrogen bonding with biological targets .
  • Pyrrolidinone : Acts as a hydrogen bond acceptor, critical for enzyme inhibition .
  • Ethanediamide Linker : Facilitates conformational flexibility, enabling interactions with diverse binding pockets .

Activity Correlation : Morpholine-containing analogs show improved blood-brain barrier penetration in CNS-targeted therapies .

What experimental approaches are recommended for elucidating the mechanism of action of this compound in target binding assays?

Q. Advanced

  • Cellular Assays : Perform dose-response studies (IC₅₀ determination) in cell lines overexpressing the target protein .
  • Mutagenesis Studies : Introduce point mutations in the target protein (e.g., kinase catalytic domain) to identify critical binding residues .
  • Proteomics : Use affinity pull-down assays coupled with LC-MS/MS to identify off-target interactions .

Data Interpretation : Cross-validate results with molecular dynamics simulations to map binding kinetics and residence times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.